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molecular formula C8H15NO B8724012 3-Propylpiperidin-2-one CAS No. 90275-41-5

3-Propylpiperidin-2-one

Cat. No. B8724012
M. Wt: 141.21 g/mol
InChI Key: ADKCQAYBVJSZMZ-UHFFFAOYSA-N
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Patent
US05986094

Procedure details

A solution of 4.2 g (42.3 mmol) of δ-valerolactam (5) in 35 mL of tetrahydrofuran was cooled to -78° C. under argon atmosphere. To this cooled solution, 32 mL of n-BuLi (2.5 M solution in hexane, 80 mmol) was added dropwise over a period of 40 minutes. The reaction mixture was warmed to room temperature and was magnetically stirred for 2 hours. The reaction mixture was cooled to 0° C. and a solution of 3.87 mL (42.5 mmol) of 1-bromopropane in 20 mL of tetrahydrofuran was added dropwise. The reaction mixture was warmed up to room temperature and stirred magnetically for 16 hours. The reaction mixture was treated with 75 mL of water and concentrated to remove tetrahydrofuran. The residue was extracted with 3×200 mL of diethyl ether. The organic layers were combined, washed with brine, dried over MgSO4 and concentrated to yield a white solid which was recrystallized from petroleum ether to yield 3.2 g (22.6 mmol, 54%) of tetrahydro-3-propylpyridin-2(1H)-one (6). NMR, IR and MS data confirmed the compound identity.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
3.87 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Li][CH2:9][CH2:10][CH2:11]C.BrCCC.O>O1CCCC1>[CH2:9]([CH:2]1[CH2:3][CH2:4][CH2:5][NH:6][C:1]1=[O:7])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C1(CCCCN1)=O
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
3.87 mL
Type
reactant
Smiles
BrCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was magnetically stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred magnetically for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 3×200 mL of diethyl ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a white solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)C1C(NCCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.6 mmol
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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